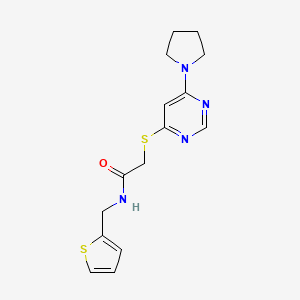

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound belongs to the class of pyrimidine-thioacetamide derivatives, characterized by a pyrimidine core substituted with a pyrrolidine ring at the 6-position and a thioether-linked acetamide group. The acetamide moiety is further functionalized with a thiophen-2-ylmethyl group, distinguishing it from structurally related analogs.

Key structural features:

Properties

IUPAC Name |

2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS2/c20-14(16-9-12-4-3-7-21-12)10-22-15-8-13(17-11-18-15)19-5-1-2-6-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBORXHSPPLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the pyrrolidine group is introduced via nucleophilic substitution.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound, such as thiophen-2-ylmethanethiol, under basic conditions to form the thioether linkage.

Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, often using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrimidine-thioacetamides and acetamide derivatives (Table 1). Data from synthesis, physicochemical properties, and biological activity are summarized below.

Table 1: Structural and Functional Comparison of Selected Pyrimidine-Thioacetamide Derivatives

Key Observations

The thiophen-2-ylmethyl group contrasts with m-tolyl (2f, 2g) or dimethoxyphenyl (Epirimil) substituents, likely altering electron distribution and bioavailability. Thiophene’s sulfur atom may enhance interactions with cysteine-rich targets .

Synthetic Efficiency :

- Yields for the target compound’s analogs range from 20% (2g) to >90% (4a), influenced by reaction conditions and substituent reactivity. The target compound’s synthesis may require optimized alkylation of a pyrimidine-thiol intermediate with 2-chloro-N-(thiophen-2-ylmethyl)acetamide, as seen in similar protocols .

Biological Performance :

- Epirimil’s pyridinyl group and dimethoxyphenyl substituent contribute to its anticonvulsant activity via GABA receptor modulation . The target compound’s thiophene and pyrrolidine groups may favor alternative targets, such as voltage-gated ion channels.

- Compounds with chlorophenyl substituents (e.g., 2g, 4a) show enhanced anti-inflammatory and anticancer activity, suggesting halogenation’s role in potency .

Research Findings and Mechanistic Insights

- Molecular Docking : Epirimil demonstrated strong binding to the GABA_A receptor (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Arg112 and hydrophobic interactions with Leu99 . The target compound’s pyrrolidine and thiophene groups may adopt similar binding modes but with distinct affinity profiles.

- ADMET Properties : Thiophene-containing analogs exhibit moderate logP values (~2.5–3.5), balancing solubility and membrane permeability . Pyrrolidine’s basic nitrogen could further improve aqueous solubility compared to purely aromatic substituents .

Biological Activity

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a novel compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring, a pyrrolidine group, and a thioether linkage to an acetamide moiety, suggests diverse biological activities. This article reviews current research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 328.43 g/mol. The structural components include:

- Pyrimidine Ring : Provides a platform for interactions with biological targets.

- Pyrrolidine Group : Enhances binding affinity due to its steric properties.

- Thioether Linkage : May facilitate interactions with sulfur-containing biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production and inflammatory markers.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Anticancer Activity :

- Objective: Evaluate the cytotoxic effects on breast cancer cells.

- Findings: The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.

-

Study on Anti-inflammatory Activity :

- Objective: Assess the impact on lipopolysaccharide-induced inflammation in macrophages.

- Findings: The compound reduced nitric oxide production and pro-inflammatory cytokines significantly.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidinyl)pyrimidinethioacetamide | Lacks thiophene substitution | Moderate anticancer activity |

| 6-(Pyrimidinyl)thioacetamide | Simplified structure | Limited receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.